Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate (also known as TB4-MOPC) is a synthetic compound with a wide range of applications in the scientific research field. TB4-MOPC is a type of dioxolane derivative, which is a heterocyclic compound containing two oxygen atoms in a ring structure. It has been used in the synthesis of various organic compounds, and has been studied for its potential therapeutic effects. In
Scientific Research Applications
Decomposition and Environmental Applications
Decomposition of Methyl Tert-Butyl Ether (MTBE)
A study by Hsieh et al. (2011) discusses the decomposition of MTBE, a compound related to tert-butyl derivatives, using a radio frequency (RF) plasma reactor. This research is relevant for environmental remediation efforts, particularly in decomposing and converting MTBE into less harmful substances like CH4, C2H4, and C2H2. The feasibility of applying RF plasma reactors for environmental cleanup showcases potential applications for similar tert-butyl compounds in mitigating pollution and enhancing air quality (Hsieh et al., 2011).
Synthetic Applications
Synthesis of N-Heterocycles via Sulfinimines
Philip et al. (2020) review the use of tert-butanesulfinamide, a related tert-butyl compound, in the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology offers access to diverse structures such as piperidines, pyrrolidines, and azetidines, which are crucial in pharmaceutical and natural product synthesis. The review highlights the versatility of tert-butyl compounds in facilitating the construction of complex, biologically active molecules (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-5-7-15(10-11-16)9-6-12(17)19-4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZLAHPSBSPHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138285 | |
Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
874801-65-7 | |
Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874801-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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